molecular formula C7H14Br2O B13994133 1-(1,3-Dibromopropan-2-yloxy)butane CAS No. 5442-16-0

1-(1,3-Dibromopropan-2-yloxy)butane

Cat. No.: B13994133
CAS No.: 5442-16-0
M. Wt: 273.99 g/mol
InChI Key: FTGFJAHVJVVXRM-UHFFFAOYSA-N
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Description

1-(1,3-Dibromopropan-2-yloxy)butane is a chemical compound with the molecular formula C7H14Br2O It is an organic compound that contains bromine atoms, making it a dibromo derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1,3-Dibromopropan-2-yloxy)butane can be synthesized through the reaction of 1,3-dibromopropane with butanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dibromopropan-2-yloxy)butane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of alcohols, ethers, or other substituted derivatives.

    Elimination: Formation of alkenes.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

1-(1,3-Dibromopropan-2-yloxy)butane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its use in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,3-dibromopropan-2-yloxy)butane involves its interaction with various molecular targets. The bromine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of the bromine atoms and the butoxy group, which can affect its interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromopropane: A simpler dibromo compound with similar reactivity but lacking the butoxy group.

    1-Bromo-3-chloropropane: A halogenated compound with different reactivity due to the presence of chlorine.

    1,3-Dibromobutane: Another dibromo compound with a different carbon chain length.

Uniqueness

1-(1,3-Dibromopropan-2-yloxy)butane is unique due to the presence of both bromine atoms and the butoxy group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

5442-16-0

Molecular Formula

C7H14Br2O

Molecular Weight

273.99 g/mol

IUPAC Name

1-(1,3-dibromopropan-2-yloxy)butane

InChI

InChI=1S/C7H14Br2O/c1-2-3-4-10-7(5-8)6-9/h7H,2-6H2,1H3

InChI Key

FTGFJAHVJVVXRM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(CBr)CBr

Origin of Product

United States

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